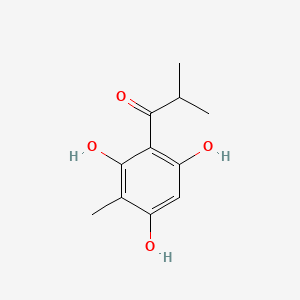

2-Methyl-4-isobutyrylphloroglucinol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-5(2)10(14)9-8(13)4-7(12)6(3)11(9)15/h4-5,12-13,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGICEILONCHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1O)O)C(=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Natural Sources of 2-Methyl-4-isobutyrylphloroglucinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-isobutyrylphloroglucinol, with the IUPAC name 1-(2,4,6-trihydroxy-3-methylphenyl)-2-methylpropan-1-one, is a member of the acylphloroglucinol class of natural products. These compounds are characterized by a phloroglucinol (B13840) core acylated with a carbonyl-containing side chain. Acylphloroglucinols have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the known and potential natural sources of this compound and its close structural analogs. While direct evidence for the natural occurrence of this specific compound is limited in publicly accessible literature, this guide details promising plant genera, quantitative data for related compounds, and detailed experimental protocols for their isolation and characterization, which are directly applicable to the investigation of the target molecule.

Potential Natural Sources

Based on phytochemical studies of related acylphloroglucinols, the most promising plant families to investigate for the presence of this compound are Myrtaceae, Cannabaceae, and Asteraceae.

Myrtaceae Family: The Genus Melaleuca

The Myrtaceae family is a rich source of diverse phloroglucinol derivatives. Notably, research on the Australian tea tree, Melaleuca alternifolia, has led to the isolation of a structurally similar compound, 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)-2-methylpropan-1-one . This compound is a methoxy (B1213986) derivative of the target molecule, suggesting that the isobutyrylphloroglucinol scaffold with a methyl substitution is biosynthetically feasible within this genus.

Cannabaceae Family: The Genus Humulus

The hop plant, Humulus lupulus, is well-known for its production of a variety of secondary metabolites, including a range of acylphloroglucinols. While this compound has not been directly reported, its glucoside, 1-(2-Methylpropanoyl)phloroglucinol-glucopyranoside , has been isolated from hop extracts. The presence of the isobutyrylphloroglucinol core in a glycosylated form strongly indicates that the aglycone, or a methylated variant, may also be present in the plant.

Asteraceae Family: The Genus Helichrysum

The genus Helichrysum is a prolific producer of acylphloroglucinols with diverse structural modifications. Several species have been found to contain compounds with the isobutyrylphloroglucinol skeleton. For instance, from the flowers of Helichrysum gymnocomum, a prenylated derivative, 2-methyl-1-[2,4,6-trihydroxy-3-(2-hydroxy-3-methyl-3-butenyl)phenyl]-1-propanone , has been isolated.[1] The presence of this and other complex acylphloroglucinols in Helichrysum species makes this genus a prime target for the discovery of this compound.

Quantitative Data of Related Acylphloroglucinols

The following table summarizes the quantitative data available for acylphloroglucinol derivatives that are structurally related to this compound. This data provides a baseline for the expected concentration of such compounds in plant tissues.

| Compound Name | Plant Source | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)-2-methylpropan-1-one | Melaleuca alternifolia | Seedling Leaves | Varies with seedling age | LC-MS | [2] |

| 1-(2-Methylpropanoyl)phloroglucinol-glucopyranoside | Humulus lupulus | Cones | Not specified | HPLC | [3] |

| 2-methyl-1-[2,4,6-trihydroxy-3-(2-hydroxy-3-methyl-3-butenyl)phenyl]-1-propanone | Helichrysum gymnocomum | Flowers | Not specified | Not specified | [1] |

Experimental Protocols

The following are detailed methodologies for the extraction, isolation, and characterization of acylphloroglucinols from the aforementioned plant sources. These protocols can be adapted for the targeted isolation of this compound.

Protocol 1: Isolation of Acylphloroglucinols from Melaleuca alternifolia Seedling Leaves

1. Plant Material and Extraction:

-

Collect fresh seedling leaves of Melaleuca alternifolia.

-

Air-dry the leaves in the dark at room temperature and then grind to a fine powder.

-

Macerate the powdered leaves in 95% ethanol (B145695) (1:10 w/v) at room temperature for 48 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

2. Fractionation:

-

Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate (B1210297).

-

Concentrate each fraction to dryness. The acylphloroglucinols are expected to be enriched in the ethyl acetate fraction.

3. Isolation by Preparative HPLC:

-

Subject the ethyl acetate fraction to preparative High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of methanol (B129727) and water (both containing 0.1% formic acid).

-

Gradient Program: Start with 30% methanol and increase to 100% methanol over 40 minutes.

-

Detection: UV detector at 280 nm.

-

Collect fractions based on the elution profile and concentrate to yield purified compounds.

4. Structure Elucidation:

-

Characterize the purified compounds using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Isolation of Acylphloroglucinol Glycosides from Humulus lupulus Cones

1. Extraction:

-

Extract dried and powdered hop cones with 80% ethanol using sonication.

-

Filter and concentrate the extract under vacuum.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Dissolve the crude extract in water and apply to a C18 SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the acylphloroglucinol glycosides with methanol.

3. Preparative HPLC:

-

Further purify the methanol eluate using preparative HPLC with a C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV at 290 nm.

-

Collect and concentrate the fractions corresponding to the target compounds.

4. Aglycone Preparation (Optional):

-

To obtain the aglycone (de-glycosylated form), hydrolyze the purified glycoside with an acid (e.g., 2M HCl) at 90°C for 2 hours.

-

Extract the reaction mixture with ethyl acetate, and purify the aglycone by HPLC.

Signaling Pathways and Biosynthesis

The biosynthesis of acylphloroglucinols proceeds via the polyketide pathway. The general biosynthetic scheme involves the condensation of an acyl-CoA starter unit with three molecules of malonyl-CoA, followed by intramolecular cyclization and aromatization to form the phloroglucinol ring. Subsequent modifications, such as methylation and acylation, lead to the diverse array of acylphloroglucinols found in nature.

General Biosynthetic Pathway of Acylphloroglucinols

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Isolation and Identification

Caption: General workflow for the isolation and identification of acylphloroglucinols.

Conclusion

While this compound has not been definitively isolated and characterized from a natural source to date, substantial evidence points towards the Myrtaceae, Cannabaceae, and Asteraceae families as highly promising sources. The presence of structurally related acylphloroglucinols in genera such as Melaleuca, Humulus, and Helichrysum provides a strong rationale for targeted phytochemical investigations. The experimental protocols and biosynthetic insights provided in this guide offer a robust framework for researchers to pursue the discovery, isolation, and characterization of this and other novel acylphloroglucinols with potential applications in drug development.

References

- 1. Antimicrobial acylphloroglucinols and dibenzyloxy flavonoids from flowers of Helichrysum gymnocomum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Identification of Acylphloroglucinols in the Medicinal Plant, Melaleuca alternifolia (Australian Tea Tree) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory acylphloroglucinol derivatives from Hops (Humulus lupulus) - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of 2-Methyl-4-isobutyrylphloroglucinol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 2-Methyl-4-isobutyrylphloroglucinol, a significant acylphloroglucinol derivative found in various plant species, notably in the genus Hypericum. Acylphloroglucinols are a class of plant secondary metabolites with a wide range of biological activities, making them of considerable interest for pharmaceutical research and development. This document details the enzymatic steps, precursor molecules, and key intermediates involved in the formation of this compound. It includes a proposed biosynthetic pathway based on current scientific literature, detailed experimental protocols for the analysis of pathway components, and quantitative data on related compounds. Visual diagrams of the pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes.

Introduction

Acylphloroglucinols are a diverse group of natural products characterized by a phloroglucinol (B13840) core acylated with one or more alkyl chains. This compound is a specific member of this family, and its biosynthesis is of interest due to the potential biological activities associated with its structural motifs. The elucidation of its biosynthetic pathway is crucial for understanding the metabolic networks in plants that produce these compounds and for enabling their biotechnological production. This guide synthesizes the current knowledge on the formation of the phlorisobutyrophenone (B1231217) backbone and its subsequent modification to yield the final product.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions, beginning with precursors from primary metabolism and culminating in the formation of the final specialized metabolite. The pathway can be broadly divided into three key stages:

-

Formation of the Isobutyryl-CoA Starter Unit: The biosynthesis is initiated with the formation of isobutyryl-CoA, which serves as the starter molecule for the subsequent polyketide synthesis. Isobutyryl-CoA is derived from the catabolism of the branched-chain amino acid, L-valine.[1][2][3] This conversion involves a series of enzymatic steps common to amino acid degradation pathways in plants.[3][4][5][6]

-

Synthesis of the Phlorisobutyrophenone Core: The core of the molecule is assembled by a type III polyketide synthase (PKS). Specifically, an isobutyrophenone (B147066) synthase (BUS) catalyzes the condensation of one molecule of isobutyryl-CoA with three molecules of malonyl-CoA.[1][2][7][8][9] This reaction involves a series of decarboxylative Claisen condensations, followed by an intramolecular cyclization and aromatization to yield phlorisobutyrophenone (4-isobutyrylphloroglucinol).

-

Methylation of the Phloroglucinol Ring: The final step in the proposed pathway is the methylation of the phlorisobutyrophenone intermediate. A phloroglucinol O-methyltransferase (POMT) is hypothesized to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C2 position of the phloroglucinol ring, resulting in the formation of this compound. While a specific POMT for this reaction has not yet been characterized, the existence of plant O-methyltransferases that act on phloroglucinol and other phenolics is well-documented.[4][10]

The following diagram illustrates the proposed biosynthetic pathway:

References

- 1. Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant O-methyltransferases: molecular analysis, common signature and classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anatomical Characterization and UHPLC-MS Analysis of Hypericum vesiculosum [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. Identification and biosynthesis of acylphloroglucinols in Hypericum gentianoides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. The Key Role of Phloroglucinol O-Methyltransferase in the Biosynthesis of Rosa chinensis Volatile 1,3,5-Trimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of 2-Methyl-4-isobutyrylphloroglucinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-isobutyrylphloroglucinol, a member of the phloroglucinol (B13840) derivative family, is a phenolic compound with potential biological activities. While direct and extensive research on this specific molecule is limited, the known bioactivities of structurally similar phloroglucinol derivatives, particularly their anti-inflammatory and antioxidant properties, provide a strong foundation for predicting its therapeutic potential. This document summarizes the available, albeit inferred, biological activities of this compound, details relevant experimental protocols based on studies of related compounds, and visualizes potential signaling pathways.

Introduction

Phloroglucinols are a class of naturally occurring phenolic compounds found in various plants, algae, and bacteria. They are characterized by a 1,3,5-trihydroxybenzene ring. Acylated phloroglucinols, in particular, have garnered significant interest in the scientific community due to their diverse pharmacological effects. This compound, with its characteristic methyl and isobutyryl substitutions on the phloroglucinol core, is poised to share in these activities. This guide aims to provide a comprehensive overview of its likely biological functions to support further research and drug development efforts.

Predicted Biological Activities

Based on the activities of analogous compounds, this compound is predicted to exhibit the following biological activities:

Anti-inflammatory Activity

Phloroglucinol derivatives have demonstrated significant anti-inflammatory effects. This activity is largely attributed to their ability to modulate key inflammatory pathways. For instance, synthetic diacylphloroglucinol derivatives have been shown to inhibit the production of nitric oxide (NO) by suppressing inducible nitric oxide synthase (iNOS) and to downregulate the activity of the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of inflammation.[1][2]

Antioxidant Activity

The phenolic hydroxyl groups on the phloroglucinol ring are potent hydrogen donors, which allows them to effectively scavenge free radicals and reactive oxygen species (ROS). This antioxidant capacity helps to mitigate oxidative stress, a key contributor to a wide range of chronic diseases. Studies on various phloroglucinol derivatives have consistently demonstrated their ability to scavenge DPPH radicals, superoxide (B77818) radicals, and inhibit lipid peroxidation.

Quantitative Data from Structurally Related Compounds

Table 1: Anti-inflammatory Activity of Diacylphloroglucinol Derivatives [1][2]

| Compound | Target | IC50 (µM) |

| Diacylphloroglucinol derivative 1 | iNOS Inhibition | 19.0 |

| Diacylphloroglucinol derivative 2 | NF-κB Inhibition | 34.0 |

Table 2: Antioxidant Activity of Phloroglucinol Derivatives

| Compound | Assay | IC50 (µM) |

| Phloroglucinol derivative A | DPPH Radical Scavenging | ~50-100 |

| Phloroglucinol derivative B | Superoxide Radical Scavenging | ~50-70 |

| Phloroglucinol derivative C | Lipid Peroxidation Inhibition | ~10-20 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activities of phloroglucinol derivatives. These protocols can be adapted for the investigation of this compound.

Anti-inflammatory Activity Assays

This assay assesses the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

-

Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

This assay measures the inhibition of NF-κB activation using a reporter gene system.

-

Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used (e.g., HEK293T/NF-κB-Luc).

-

Treatment and Stimulation: Cells are pre-treated with the test compound for 1 hour followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Luciferase Assay: After an appropriate incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The inhibition of NF-κB activity is calculated, and the IC50 value is determined.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a phenazine (B1670421) methosulfate-NADH system.

-

Reaction System: The reaction mixture contains the test compound, NADH, NBT, and phenazine methosulfate in a buffer solution.

-

Incubation: The reaction is initiated by the addition of phenazine methosulfate and incubated at room temperature.

-

Absorbance Measurement: The absorbance is measured at 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.

Visualizations of Signaling Pathways and Workflows

Potential Anti-inflammatory Signaling Pathway

The following diagram illustrates the potential mechanism by which this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram outlines the general workflow for screening the anti-inflammatory activity of a compound in vitro.

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking in publicly available literature, the extensive research on structurally similar phloroglucinol derivatives strongly suggests its potential as an anti-inflammatory and antioxidant agent. The provided experimental protocols and visualized signaling pathways offer a solid framework for initiating research into this promising compound. Further investigation is warranted to elucidate its specific mechanisms of action and to quantify its therapeutic efficacy, which could pave the way for its development as a novel therapeutic agent for a variety of inflammatory and oxidative stress-related diseases.

References

The Anti-inflammatory Potential of 2-Methyl-4-isobutyrylphloroglucinol: A Review of a Promising but Understudied Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-isobutyrylphloroglucinol, a member of the acylphloroglucinol class of natural products, represents a molecule of interest for its potential anti-inflammatory properties. While the broader class of phloroglucinol (B13840) derivatives has demonstrated significant bioactivity, including the inhibition of key inflammatory mediators, specific and in-depth research into this compound remains notably limited. This technical guide synthesizes the available, albeit scarce, information on this compound and extrapolates potential mechanisms of action based on related structures. The urgent need for further investigation into its therapeutic promise is highlighted, alongside proposed experimental frameworks to elucidate its anti-inflammatory profile.

Introduction

Phloroglucinol and its derivatives are a class of phenolic compounds found in various natural sources, including plants and marine algae. They are recognized for a wide array of biological activities, such as antioxidant, antimicrobial, and anti-inflammatory effects. The anti-inflammatory capacity of these compounds is of particular interest in the development of novel therapeutics for a range of inflammatory conditions. This guide focuses on a specific, less-characterized derivative, this compound.

Current State of Research

A study on the synthesis and anti-inflammatory activities of various phloroglucinol derivatives evaluated their ability to inhibit inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB).[1] While not explicitly identifying this compound, a diacylphloroglucinol compound (compound 2 in the study) demonstrated inhibitory activity against both iNOS and NF-κB, with IC50 values of 19.0 µM and 34.0 µM, respectively.[1] These inflammatory mediators are critical targets in anti-inflammatory drug discovery.

Putative Mechanisms of Anti-inflammatory Action

Based on the known mechanisms of other phloroglucinol derivatives and related natural anti-inflammatory compounds, the following signaling pathways are proposed as potential targets for this compound.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and cyclooxygenase-2 (COX-2).[2][3][4][5] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of this pathway via Toll-like receptor 4 (TLR4).[2][6][7][8][9][10]

A proposed mechanism for this compound would involve the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent gene transcription.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway [frontiersin.org]

- 3. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipopolysaccharide-Induced Inflammatory Response and Its Prominent Suppression by Paspalum thunbergii Extract [mdpi.com]

- 8. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Natural Sulfurs Inhibit LPS-Induced Inflammatory Responses through NF-κB Signaling in CCD-986Sk Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation, Discovery, and Evaluation of Novel Acylated Phloroglucinols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies involved in the discovery of novel acylated phloroglucinols, a diverse class of natural products with significant therapeutic potential. From initial extraction from natural sources to detailed structural elucidation and bioactivity screening, this document outlines the critical experimental protocols and data interpretation required for advancing these compounds from discovery to potential drug leads.

Isolation and Purification of Acylated Phloroglucinols

The initial step in the discovery process involves the extraction and isolation of acylated phloroglucinols from their natural sources, which commonly include plants of the Hypericum and Helichrysum genera.[1][2] A generalized workflow for this process is outlined below.

Experimental Protocol: Sequential Extraction and Chromatographic Purification

This protocol describes a typical procedure for isolating compounds from plant material.

I. Plant Material Preparation:

-

Obtain and dry the plant material (e.g., aerial parts, roots).

-

Grind the dried material into a fine powder to increase the surface area for extraction.[3]

II. Sequential Solvent Extraction:

-

Macerate the powdered plant material sequentially with solvents of increasing polarity. A common sequence is acetone (B3395972) followed by methanol.[3]

-

For each solvent, allow the material to soak for a prolonged period (e.g., overnight) to ensure thorough extraction.[3]

-

Filter the mixture and collect the solvent extract.

-

Concentrate the extracts in vacuo using a rotary evaporator to yield crude extracts.[3]

III. Chromatographic Purification:

-

Subject the crude extracts to column chromatography for initial fractionation. Silica gel is a commonly used stationary phase.[4]

-

Monitor the separation process using Thin-Layer Chromatography (TLC) to identify fractions containing compounds of interest.[4]

-

Pool the relevant fractions and perform further purification steps, such as High-Performance Liquid Chromatography (HPLC), to isolate pure compounds.[4]

Caption: Workflow for the isolation and purification of acylated phloroglucinols.

Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic and analytical techniques.

-

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is fundamental for determining the carbon-hydrogen framework. Techniques include 1H NMR, 13C NMR, and 2D-NMR experiments (e.g., COSY, HSQC, HMBC, NOESY).[2][5][6][7] NOESY experiments are particularly crucial for assigning relative stereochemistry.[7]

-

Mass Spectrometry (MS) : MS provides the molecular weight and elemental formula of the new compound.[2][7]

-

Single-Crystal X-ray Diffraction : When suitable crystals can be grown, X-ray diffraction provides unambiguous determination of the complete 3D structure, including absolute stereochemistry.[1][4]

-

Electronic Circular Dichroism (ECD) : In the absence of a crystal structure, the comparison of experimental and calculated ECD spectra is a powerful method to establish the absolute configuration of chiral molecules.[1]

-

NMR Fingerprinting : This diagnostic tool is valuable for analyzing complex natural products and identifying incorrectly assigned structures by comparing NMR data against established databases for specific structural classes.[8]

Caption: General workflow for the structural elucidation of a novel compound.

Bioactivity Screening and Pharmacological Potential

Newly discovered acylated phloroglucinols are evaluated for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[9]

Data Presentation: Summary of Biological Activities

The following tables summarize quantitative data from studies on various acylated phloroglucinols.

Table 1: Anti-inflammatory and Cytotoxic Activities of Acylated Phloroglucinols

| Compound Class | Target/Cell Line | Bioactivity | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Diacylphloroglucinol | iNOS Inhibition | Anti-inflammatory | 19.0 | [10][11] |

| Diacylphloroglucinol | NF-κB Inhibition | Anti-inflammatory | 34.0 | [10][11] |

| Alkylated Acylphloroglucinol | iNOS Inhibition | Anti-inflammatory | 19.5 | [10][11] |

| Alkylated Acylphloroglucinol | NF-κB Inhibition | Anti-inflammatory | 37.5 | [10][11] |

| Polycyclic Polyprenylated | SUDHL-4 Cancer Cells | Cytotoxic | 5.74 - 19.82 | [1] |

| Polycyclic Polyprenylated | HL60 Cancer Cells | Cytotoxic | 5.74 - 19.82 |[1] |

Table 2: Antimicrobial Activity of a Novel Acylated Phloroglucinol

| Organism | Type | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|---|

| Bacillus cereus | Bacterium | 0.5 | [2] |

| Bacillus pumilus | Bacterium | 0.5 | [2] |

| Bacillus subtilis | Bacterium | 0.5 | [2] |

| Staphylococcus aureus | Bacterium | 5.0 | [2] |

| Aspergillus flavus | Fungus | 1.0 | [2] |

| Aspergillus niger | Fungus | 1.0 | [2] |

| Cladosporium sphaerospermum | Fungus | 0.5 |[2] |

Experimental Protocol: iNOS Inhibition Assay

This protocol details a common method for assessing the anti-inflammatory potential of a compound by measuring the inhibition of inducible nitric oxide synthase (iNOS).[10]

-

Cell Culture : Culture mouse macrophages (e.g., RAW 264.7) in RPMI medium supplemented with 10% bovine calf serum. Seed cells in 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.[10]

-

Compound Treatment : Dilute the test compounds in serum-free medium and add them to the cells. Incubate for 30 minutes.[10]

-

Inflammatory Stimulation : Add lipopolysaccharide (LPS) at a concentration of 5 µg/mL to induce an inflammatory response and iNOS expression. Incubate for an additional 24 hours.[10]

-

Nitrite Measurement : Measure the production of nitric oxide (NO) by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis : Calculate the percentage of iNOS inhibition relative to an untreated control and determine the IC50 value, which is the concentration of the compound required to inhibit 50% of iNOS activity.

Mechanisms of Action and Signaling Pathways

Understanding how novel compounds exert their biological effects is crucial for drug development. Studies have shown that acylated phloroglucinols can modulate key cellular signaling pathways.

-

Anti-inflammatory Action via NF-κB Inhibition : Several acylated phloroglucinols exhibit potent anti-inflammatory activity by inhibiting the nuclear translocation of NF-κB p65.[1] This prevents the transcription of pro-inflammatory cytokines and mediators like iNOS.[1][10]

-

Modulation of mTOR and ERK Pathways : Multiplexed activity profiling has identified synthetic acylphloroglucinol scaffolds that suppress pS6 (Ser235/236), a key marker for the activation of the mTOR and ERK signaling pathways, which are often dysregulated in cancer.[9][12][13]

-

Neuroprotection via Immune Cell Modulation : In models of multiple sclerosis, a novel phloroglucinol derivative was shown to provide neuroprotection by reducing the population of Th1 and Th17 cells and inhibiting their infiltration into the central nervous system.[14]

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

References

- 1. Discovery of bioactive polycyclic polyprenylated acylphloroglucinols from Hypericum wilsonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An acylated phloroglucinol with antimicrobial properties from Helichrysum caespititium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Discovery of Novel Polycyclic Phloroglucinols via an Improved One-Pot Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR spectroscopy of naturally occurring phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel phloroglucinol derivatives from the roots of Lysidice rhodostegia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure Revision of Formyl Phloroglucinol Meroterpenoids: A Unified Approach Using NMR Fingerprinting and DFT NMR and ECD Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Multiplexed Activity Profiling of Synthetic Acylphloroglucinol Scaffolds: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. Novel phloroglucinol derivative Compound 21 protects experimental autoimmune encephalomyelitis rats via inhibiting Th1/Th17 cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Prediction of 2-Methyl-4-isobutyrylphloroglucinol Bioactivity: A Technical Guide

Foreword: The exploration of natural compounds for novel therapeutic agents is a cornerstone of modern drug discovery. Phloroglucinol (B13840) and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention for their diverse biological activities. This technical guide provides a comprehensive in-silico analysis of a specific derivative, 2-Methyl-4-isobutyrylphloroglucinol, to predict its potential bioactivity, focusing on its anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the computational evaluation of small molecules and their subsequent experimental validation.

Introduction to this compound

This compound is a natural phenolic compound found in various plant species.[1] Belonging to the acylphloroglucinol class, its structure suggests potential for a range of biological activities, a characteristic shared by many phloroglucinol derivatives which are known to possess antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Given the established anti-inflammatory effects of similar compounds, this guide will focus on the in-silico prediction of this compound's ability to modulate key inflammatory pathways, specifically targeting inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(2,4,6-trihydroxy-3-methylphenyl)-2-methylpropan-1-one | PubChem |

| Molecular Formula | C11H14O4 | PubChem |

| Molecular Weight | 210.23 g/mol | PubChem |

| CAS Number | 69480-03-1 | Internal Database |

| Canonical SMILES | CC(C)C(=O)C1=C(C(=C(C=C1O)O)C)O | PubChem |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |

In-Silico Bioactivity Prediction: Methodologies

A multi-faceted in-silico approach was employed to predict the bioactivity of this compound. This involved an initial assessment of its drug-like properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, followed by molecular docking studies to investigate its potential interactions with key protein targets in inflammatory pathways.

ADMET and Physicochemical Property Prediction

The ADMET profile and physicochemical properties of this compound were predicted using the SwissADME web server. These predictions are crucial in the early stages of drug discovery to assess the potential pharmacokinetic and safety profile of a compound.

Experimental Protocol: ADMET Prediction using SwissADME

-

Input: The canonical SMILES string of this compound (CC(C)C(=O)C1=C(C(=C(C=C1O)O)C)O) was submitted to the SwissADME web server.

-

Execution: The prediction was run with default parameters.

-

Data Collection: The output data for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry was collected and tabulated.

Data Presentation: Predicted ADMET and Physicochemical Properties

Table 2: Predicted Physicochemical and Drug-Likeness Properties

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 210.23 g/mol | Compliant with Lipinski's rule (<500) |

| LogP (iLOGP) | 1.84 | Optimal lipophilicity for drug absorption |

| LogS (ESOL) | -2.77 | Soluble |

| H-bond Acceptors | 4 | Compliant with Lipinski's rule (≤10) |

| H-bond Donors | 3 | Compliant with Lipinski's rule (≤5) |

| Rotatable Bonds | 2 | Good oral bioavailability expected |

| Topological Polar Surface Area | 77.76 Ų | Good cell permeability expected |

| Lipinski's Rule Violations | 0 | High drug-likeness |

Table 3: Predicted Pharmacokinetic Properties

| Parameter | Prediction | Interpretation |

| GI Absorption | High | Likely to be well absorbed from the gut |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| P-gp Substrate | No | Not susceptible to efflux by P-glycoprotein |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

Molecular Docking

Molecular docking studies were performed to predict the binding affinity and interaction patterns of this compound with two key anti-inflammatory targets: inducible nitric oxide synthase (iNOS) and the p50/p65 heterodimer of NF-κB. AutoDock Vina was selected for this purpose due to its accuracy and computational efficiency.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Ligand Preparation:

-

The 3D structure of this compound was obtained in SDF format.

-

The structure was converted to the PDBQT format using AutoDock Tools, with the automatic detection of the torsional root and rotatable bonds.

-

-

Protein Preparation:

-

The crystal structures of human inducible nitric oxide synthase (PDB ID: 2NSI) and the NF-κB p50/p65 heterodimer bound to DNA (PDB ID: 1VKX) were downloaded from the Protein Data Bank.

-

Water molecules and co-crystallized ligands were removed.

-

Polar hydrogens and Gasteiger charges were added to the protein structures using AutoDock Tools.

-

The prepared protein structures were saved in the PDBQT format.

-

-

Grid Box Definition:

-

For iNOS (2NSI), the grid box was centered on the active site, defined by the position of the heme cofactor.

-

For NF-κB (1VKX), the grid box was centered on the interface between the p50 and p65 subunits and the DNA.

-

The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 1.0 Å to encompass the entire binding pocket.

-

-

Docking Simulation:

-

AutoDock Vina was used to perform the docking with an exhaustiveness of 8.

-

The top 10 binding poses for the ligand with each protein were generated and ranked based on their binding affinity (kcal/mol).

-

-

Analysis:

-

The binding poses and interactions were visualized and analyzed using PyMOL.

-

Data Presentation: Molecular Docking Results

Table 4: Predicted Binding Affinities of this compound

| Protein Target | PDB ID | Best Binding Affinity (kcal/mol) | Key Interacting Residues |

| Inducible Nitric Oxide Synthase (iNOS) | 2NSI | -7.2 | Gln257, Trp366, Tyr367 |

| NF-κB (p50/p65 heterodimer) | 1VKX | -6.8 | Arg57(p65), Lys147(p50), Glu61(p65) |

Predicted Bioactivities and Signaling Pathways

Based on the in-silico analysis, this compound is predicted to exhibit anti-inflammatory activity. The favorable ADMET profile suggests good drug-like properties. The molecular docking results indicate that the compound can bind to the active sites of both iNOS and NF-κB with significant affinity, suggesting a potential dual inhibitory mechanism.

-

Inhibition of iNOS: By binding to the active site of iNOS, this compound may interfere with the synthesis of nitric oxide (NO), a key pro-inflammatory mediator.

-

Inhibition of NF-κB: The predicted interaction with the NF-κB p50/p65 heterodimer suggests that the compound could disrupt its binding to DNA, thereby inhibiting the transcription of pro-inflammatory genes.

Caption: Predicted Anti-inflammatory Signaling Pathway Inhibition.

Experimental Validation Protocols

To validate the in-silico predictions, the following in-vitro experimental protocols are proposed.

In-Vitro iNOS Inhibition Assay

This assay will determine the ability of this compound to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce iNOS expression and NO production.

-

Nitrite Measurement (Griess Assay):

-

The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

50 µL of supernatant is mixed with 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid, followed by a 10-minute incubation.

-

50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) is added, and the mixture is incubated for another 10 minutes.

-

The absorbance is measured at 540 nm.

-

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

-

Cell Viability: A concurrent MTT assay is performed to ensure that the observed inhibition is not due to cytotoxicity.

Caption: Workflow for In-Vitro iNOS Inhibition Assay.

NF-κB Reporter Assay

This assay will assess the ability of this compound to inhibit NF-κB activation in a HEK293 cell line stably transfected with an NF-κB-responsive luciferase reporter gene.

Experimental Protocol:

-

Cell Culture: HEK293-NF-κB-luc cells are maintained in DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., hygromycin B).

-

Cell Seeding: Cells are seeded into a white, clear-bottom 96-well plate at a density of 3 x 10^4 cells/well and incubated overnight.

-

Treatment: Cells are treated with varying concentrations of this compound for 1 hour.

-

Stimulation: NF-κB activation is induced by adding a stimulant, such as tumor necrosis factor-alpha (TNF-α), for 6 hours.

-

Luciferase Assay:

-

The culture medium is removed, and a luciferase assay reagent is added to each well.

-

The plate is incubated at room temperature for 10 minutes to allow for cell lysis and the luciferase reaction.

-

Luminescence is measured using a microplate luminometer.

-

-

Data Analysis: The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control, and the IC50 value is determined.

Caption: Workflow for NF-κB Reporter Assay.

Conclusion

This in-depth technical guide outlines a systematic in-silico approach to predict the bioactivity of this compound. The computational analyses, including ADMET profiling and molecular docking, strongly suggest that this compound is a promising candidate for further investigation as an anti-inflammatory agent. The predicted dual inhibition of iNOS and NF-κB provides a compelling hypothesis for its mechanism of action. The detailed experimental protocols provided herein offer a clear path for the validation of these in-silico findings. This integrated approach of computational prediction followed by experimental verification is a powerful strategy in the efficient discovery and development of novel therapeutic compounds from natural sources.

References

A Comprehensive Review of 2-Methyl-4-isobutyrylphloroglucinol: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-isobutyrylphloroglucinol is a phenolic compound belonging to the acylphloroglucinol class, a group of natural and synthetic molecules known for their diverse biological activities. Acylphloroglucinols are derivatives of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) and are characterized by the presence of one or more acyl groups attached to the aromatic ring. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive literature review of the research conducted on this compound and related derivatives, with a focus on its synthesis, biological evaluation, and mechanisms of action.

Synthesis of this compound and Derivatives

The synthesis of acylphloroglucinols, including this compound, typically involves the Friedel-Crafts acylation of a phloroglucinol core. Variations in reaction conditions and starting materials allow for the production of a diverse range of derivatives.

A common synthetic route involves the reaction of phloroglucinol with an appropriate acyl chloride, such as isobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is typically carried out in a suitable solvent, such as nitrobenzene.

Experimental Protocol: General Synthesis of Acylphloroglucinols

A representative synthetic protocol for a related diacylphloroglucinol is as follows:

-

To a solution of phloroglucinol in nitrobenzene, aluminum chloride (AlCl₃) is added, and the mixture is stirred at room temperature.

-

Isobutyryl chloride is then added, and the reaction mixture is heated.

-

After completion of the reaction, the mixture is cooled and treated with a solution of sodium hydroxide.

-

The product is then extracted and purified using chromatographic techniques.[1]

This general methodology can be adapted to synthesize this compound by using 2-methylphloroglucinol (B121552) as the starting material.

Biological Activities and Mechanisms of Action

Research into the biological effects of this compound and its analogs has revealed significant potential in several key therapeutic areas.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Key mediators of inflammation include inducible nitric oxide synthase (iNOS) and the transcription factor nuclear factor-kappa B (NF-κB).

Inhibition of iNOS and NF-κB:

Experimental Protocol: iNOS Inhibition Assay

-

Cell Culture: Mouse macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded in 96-well plates and incubated to allow for adherence.

-

Treatment: The cells are treated with various concentrations of the test compound.

-

Stimulation: After a pre-incubation period, the cells are stimulated with lipopolysaccharide (LPS) to induce iNOS expression.

-

Nitrite (B80452) Measurement: The concentration of nitric oxide (NO), a product of iNOS activity, is determined by measuring the level of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Data Analysis: The percentage of iNOS inhibition is calculated by comparing the nitrite levels in treated cells to untreated controls, and the IC₅₀ value is determined.

Experimental Protocol: NF-κB Inhibition Assay (Luciferase Reporter Assay)

-

Cell Transfection: A suitable cell line (e.g., human chondrosarcoma cells SW1353) is transfected with a luciferase reporter plasmid containing NF-κB binding sites.

-

Cell Seeding: The transfected cells are seeded in 96-well plates.

-

Treatment: Cells are treated with different concentrations of the test compound.

-

Stimulation: NF-κB activation is induced by adding a stimulating agent such as phorbol (B1677699) myristate acetate (B1210297) (PMA).

-

Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luciferase assay kit.

-

Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in treated cells to that in stimulated, untreated cells, and the IC₅₀ value is determined.[2]

Signaling Pathway: NF-κB Inhibition

References

Methodological & Application

Synthesis of 2-Methyl-4-isobutyrylphloroglucinol via Friedel-Crafts Acylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-4-isobutyrylphloroglucinol, a naturally occurring acylphloroglucinol derivative. The synthesis is achieved through a Friedel-Crafts acylation of 2-methylphloroglucinol (B121552) with isobutyryl chloride, catalyzed by a Lewis acid. Acylphloroglucinols are a class of compounds with diverse biological activities, making their synthesis a subject of interest in medicinal chemistry and drug development.

Introduction

This compound is a phenolic compound found in various plant species, notably within the genus Hypericum. Members of this class of natural products have garnered significant attention for their potential therapeutic properties. The Friedel-Crafts acylation provides a classical yet effective method for the targeted synthesis of such acylphloroglucinols, allowing for the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds with aromatic substrates.

The protocol herein describes the acylation of 2-methylphloroglucinol at the C4 position, leveraging the directing effects of the hydroxyl and methyl substituents on the phloroglucinol (B13840) ring. Careful control of reaction conditions is crucial to favor mono-acylation and achieve a good yield of the desired product.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below.

Caption: General scheme of the Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Methylphloroglucinol | ≥98% | Commercially Available |

| Isobutyryl chloride | ≥98% | Commercially Available |

| Anhydrous Aluminum Chloride (AlCl₃) | ≥99% | Commercially Available |

| Dichloromethane (B109758) (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercially Available |

| Nitromethane (B149229) (CH₃NO₂) | ≥96% | Commercially Available |

| Hydrochloric Acid (HCl) | 37% | Commercially Available |

| Ethyl acetate (B1210297) | ACS Grade | Commercially Available |

| Hexane (B92381) | ACS Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

Procedure

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend 2-methylphloroglucinol (10.0 g, 70.4 mmol) and anhydrous aluminum chloride (23.5 g, 176 mmol) in anhydrous dichloromethane (100 mL).

-

Addition of Nitromethane: To the stirred suspension, add nitromethane (10.8 mL, 200 mmol) dropwise at room temperature. An exotherm may be observed.

-

Addition of Acylating Agent: After the addition of nitromethane is complete, add isobutyryl chloride (8.2 mL, 77.4 mmol) dropwise via the dropping funnel over a period of 30 minutes.

-

Reaction: After the addition, heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

-

Workup: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (100 mL). This step is highly exothermic and will generate HCl gas.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis of this compound.

Data Presentation

Expected Product Characteristics

| Property | Expected Value |

| Appearance | Pale yellow solid or oil |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Melting Point | Not consistently reported, may be a low melting solid or an oil |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Insoluble in water. |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the characterization of this compound. These are compiled from typical values for acylphloroglucinol structures.

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 12.5-13.5 (s, 2H, -OH), 5.9-6.1 (s, 1H, Ar-H), 3.5-3.8 (sept, 1H, -CH(CH₃)₂), 2.1-2.3 (s, 3H, Ar-CH₃), 1.1-1.3 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~205 (C=O), ~160-165 (Ar-C-OH), ~105 (Ar-C), ~95 (Ar-CH), ~35 (-CH(CH₃)₂), ~20 (-CH(CH₃)₂), ~10 (Ar-CH₃) |

| FT-IR (KBr) | ν (cm⁻¹): 3400-3200 (br, O-H), 2970-2870 (C-H), 1640-1620 (C=O, conjugated), 1600-1580 (C=C, aromatic), 1450-1350 (C-H bend), 1250-1150 (C-O) |

| Mass Spectrometry (ESI-MS) | m/z: 211.09 [M+H]⁺, 209.08 [M-H]⁻ |

Signaling Pathways and Logical Relationships

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of an acylium ion, followed by the electrophilic attack on the electron-rich phloroglucinol ring.

Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.

Conclusion

The Friedel-Crafts acylation is a robust and scalable method for the synthesis of this compound. The provided protocol offers a detailed guide for researchers in the fields of synthetic chemistry, natural product chemistry, and drug discovery. The successful synthesis and characterization of this and related acylphloroglucinols will enable further investigation into their biological activities and potential therapeutic applications. Careful execution of the experimental procedure and purification are key to obtaining a high-purity product. The presented data should serve as a benchmark for the characterization of the synthesized compound.

Application Notes and Protocols for the Extraction of 2-Methyl-4-isobutyrylphloroglucinol from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive, step-by-step protocol for the extraction and purification of 2-Methyl-4-isobutyrylphloroglucinol, a member of the phloroglucinol (B13840) derivative family, from plant sources. This document outlines methodologies for sample preparation, extraction, purification, and analysis, supported by comparative data and a visual workflow.

Introduction

Phloroglucinols and their derivatives are a class of phenolic compounds found in various plant species and brown algae, known for their wide range of biological activities. This compound is a specific acylphloroglucinol derivative of interest for its potential therapeutic properties. The effective isolation of this compound is a critical first step in its pharmacological evaluation and potential drug development. This document provides a generalized yet detailed protocol based on established methods for extracting similar phloroglucinol derivatives. The presented protocol can be adapted and optimized for specific plant matrices.

Comparative Data on Phloroglucinol Derivative Extraction

The following table summarizes quantitative data from various studies on the extraction of phloroglucinols and related compounds, offering a comparative perspective on different methodologies and their efficiencies.

| Compound/Class | Source Material | Extraction Method | Key Parameters | Yield/Purity/Recovery | Reference |

| Phlorotannins | Sargassum fusiforme | Solvent Extraction | 30% ethanol-water, 1:5 solid/liquid ratio, 25°C, 30 min | Ethyl acetate (B1210297) fraction: 88.48 ± 0.30 mg PGE/100 mg extract | [1] |

| Phloroglucinol Derivatives | Agrimonia pilosa | Counter-Current Chromatography | Non-aqueous two-phase solvent systems | High purity (>95%) from 371.0 mg crude extract | [2] |

| Phloroglucinol | Synthetic Precursor | Acid Hydrolysis & Solvent Extraction | Room temp, 24-48 hr stirring, diethyl ether extraction | Yield: >80%, Purity: >90% | [3] |

| Dimeric Acylphloroglucinols | Hypericum species | Supercritical Fluid Extraction (SC-CO2) | 40°C, gradual pressure increase (90-300 bar) | Higher selectivity than conventional solvent extraction | [4] |

| Sterols (as a proxy for SPE efficiency) | Vegetable Oils | Solid-Phase Extraction (SPE) vs. TLC | Stepwise elution with n-hexane and diethyl ether | SPE recovery: 94%; TLC recovery: 62% | [5] |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound from plant material.

References

- 1. Extraction and Identification of Phlorotannins from the Brown Alga, Sargassum fusiforme (Harvey) Setchell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Purification of Five Phloroglucinol Derivatives From Agrimonia Pilosa Ledeb by Counter-Current Chromatography Using Non-Aqueous Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102452902A - Preparation method of phloroglucinol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel solid-phase extraction method to separate 4-desmethyl-, 4-monomethyl-, and 4,4'-dimethylsterols in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC-UV method for quantification of 2-Methyl-4-isobutyrylphloroglucinol

An Application Note for the Quantification of 2-Methyl-4-isobutyrylphloroglucinol using a Proposed HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound. As no standardized HPLC-UV method for this specific analyte is readily available in published literature, this protocol has been adapted from established methods for the parent compound, phloroglucinol (B13840), and its derivatives.[1][2][3][4] The proposed method is designed to be simple, accurate, and precise, making it suitable for routine quality control and research applications. This document provides a comprehensive experimental protocol, including instrument conditions, preparation of solutions, and a detailed method validation strategy based on the International Council for Harmonisation (ICH) guidelines.[5][6][7][8]

Introduction

This compound is a phloroglucinol derivative of interest in pharmaceutical research and development due to the broad biological activities associated with this class of compounds. Accurate and reliable quantification of this analyte is essential for drug discovery, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of phenolic compounds due to its specificity, sensitivity, and robustness.[9] This application note outlines a proposed reverse-phase HPLC-UV method for the determination of this compound.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The proposed instrumental parameters are summarized in the table below.

| Parameter | Proposed Setting |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (v/v) |

| Gradient | 30% Acetonitrile for 5 min, 30-70% Acetonitrile over 15 min, 70% Acetonitrile for 5 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis/PDA Detector at 270 nm |

Note: The optimal detection wavelength should be determined by acquiring the UV spectrum of this compound. Phloroglucinol and its derivatives typically exhibit strong absorbance in the range of 265-280 nm.[2][10]

Preparation of Solutions

2.2.1. Mobile Phase Preparation

-

Aqueous Component (0.1% Phosphoric Acid): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

-

Organic Component (Acetonitrile): Use HPLC-grade acetonitrile.

-

Filter both components through a 0.45 µm membrane filter and degas before use.

2.2.2. Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol (B129727).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

2.2.3. Sample Preparation

-

For Bulk Drug Substance: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.

-

For Formulated Products: Extract a known quantity of the formulation with methanol, sonicate for 15 minutes, and centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The proposed analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[5][6][7][8] The following validation parameters should be assessed:

System Suitability

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Areas (n=6) | ≤ 2.0% |

| % RSD of Retention Times (n=6) | ≤ 1.0% |

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the working standard solutions.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Y-intercept | Close to zero |

Accuracy

Accuracy should be determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The study should be performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

| Parameter | Acceptance Criteria |

| Mean Recovery | 98.0% to 102.0% |

| % RSD of Recovery | ≤ 2.0% |

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

| Parameter | Acceptance Criteria |

| Repeatability (% RSD, n=6) | ≤ 2.0% |

| Intermediate Precision (% RSD) | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

-

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

-

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo sample.

Data Presentation

All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Results

| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |

|---|---|---|---|---|

| 1 | ||||

| 2 | ||||

| 3 | ||||

| 4 | ||||

| 5 | ||||

| 6 | ||||

| Mean |

| % RSD | | | | |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

|---|---|

| 1 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| Correlation Coefficient (r²) |

| Linear Regression Equation | |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |

|---|---|---|---|---|

| 80% | ||||

| 100% |

| 120% | | | | |

Table 4: Precision Data

| Repeatability (Intra-day) | Intermediate Precision (Inter-day) | |

|---|---|---|

| Mean Concentration (µg/mL) | ||

| Standard Deviation |

| % RSD | | |

Visualizations

Caption: Experimental Workflow for HPLC-UV Quantification.

Caption: Hypothetical Signaling Pathway Inhibition.

References

- 1. ijrpns.com [ijrpns.com]

- 2. ijsdr.org [ijsdr.org]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of a Method for the Simultaneous Determination of Phloroglucinol and Trimethylphloroglucinol by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. actascientific.com [actascientific.com]

- 9. benchchem.com [benchchem.com]

- 10. File:Phloroglucinol UV visible spectrum.PNG - Wikimedia Commons [commons.wikimedia.org]

Application Notes and Protocols for LC-MS/MS Analysis of 2-Methyl-4-isobutyrylphloroglucinol in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive and detailed protocol for the quantitative analysis of 2-Methyl-4-isobutyrylphloroglucinol in biological matrices, specifically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for pharmacokinetic, toxicokinetic, or other bioanalytical studies.

Introduction

This compound is a phenolic compound of interest in pharmaceutical research. Accurate and reliable quantification of this analyte in biological samples is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Liquid chromatography-mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalysis.[2] This document outlines a complete protocol, from sample preparation to data analysis, and provides a hypothetical metabolic pathway for the compound. The method is developed based on common practices for analyzing phenolic compounds and is validated according to industry-standard guidelines.[3][4][5]

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d7

-

Human plasma (K2-EDTA as anticoagulant)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

96-well protein precipitation plates

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a straightforward and effective method for removing high-abundance proteins from plasma samples before LC-MS/MS analysis.[6]

-

Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

-

Aliquoting: Aliquot 50 µL of each plasma sample (standards, QCs, and unknowns) into a 96-well plate.

-

Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL in 50% methanol) to each well.

-

Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate the proteins.[6]

-

Mixing: Mix thoroughly on a plate shaker for 5 minutes at 1000 rpm.

-

Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate for analysis.

-

Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography (LC) Method

A reversed-phase HPLC or UPLC system is suitable for the separation of phenolic compounds.[7][8][9]

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

Mass Spectrometry (MS/MS) Method

A triple quadrupole mass spectrometer is ideal for targeted quantification using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[10][11][12]

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

| SRM Transitions | Analyte |

(Note: Precursor and product ions are hypothetical and would need to be determined experimentally by infusing the analytical standard.)

Data Presentation: Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA M10) to ensure its accuracy, reliability, and reproducibility.[3][5] The following table summarizes typical acceptance criteria and representative data for such a validation.

| Validation Parameter | Acceptance Criteria | Representative Results |

| Linearity Range | 1 - 1000 ng/mL | r² > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | Accuracy: ±20%, Precision (CV): ≤20% |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 92.5% - 108.3% |

| Precision (CV%) | ≤15% (≤20% at LLOQ) | Intra-day: ≤8.5%, Inter-day: ≤11.2% |

| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | 0.98 - 1.05 |

| Recovery | Consistent and reproducible | >85% |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration within ±15% of nominal | Stable under tested conditions |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for LC-MS/MS analysis of this compound.

Hypothetical Metabolic Pathway

Phenolic compounds typically undergo Phase I (oxidation) and Phase II (conjugation) metabolism. The following diagram illustrates a plausible metabolic pathway for this compound, which would be investigated using in silico prediction tools or in vitro metabolism assays.[2][13][14]

Caption: Hypothetical metabolic pathway of this compound.

References

- 1. Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 5. fda.gov [fda.gov]

- 6. agilent.com [agilent.com]

- 7. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. academic.oup.com [academic.oup.com]

- 9. scielo.org.bo [scielo.org.bo]

- 10. Triple quadrupole mass spectrometer - Wikipedia [en.wikipedia.org]

- 11. Quantitation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 12. researchgate.net [researchgate.net]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing 2-Methyl-4-isobutyrylphloroglucinol as a Standard in Antioxidant Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloroglucinol (B13840) and its derivatives are a class of phenolic compounds known for their significant antioxidant properties. 2-Methyl-4-isobutyrylphloroglucinol, an acylated phloroglucinol, is of particular interest for its potential as a potent antioxidant. Acylated phloroglucinols have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] The antioxidant capacity of these molecules stems from their ability to donate hydrogen atoms or electrons to neutralize free radicals, a mechanism shared by many phenolic antioxidants.[3][4]